(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the use of cyclopentane derivatives, which undergo a series of reactions such as hydroxy group introduction and side chain elongation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the pentenyl side chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bond results in saturated cyclopentane derivatives.
Scientific Research Applications
(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(2-pentenyl)cyclopentanone: Similar structure but with a ketone group instead of a carboxylic acid.
2-(2-Pentenyl)cyclopentaneacetic acid: Lacks the hydroxy group on the cyclopentane ring.
3-Hydroxy-2-(2-pentenyl)cyclopentanol: Contains an alcohol group instead of a carboxylic acid.
Uniqueness
(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclopentane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSGIJUGUGJIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403639 | |
Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131488-83-0 | |
Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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